Cas no 2034308-35-3 (4-(dimethylsulfamoyl)-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide)

4-(Dimethylsulfamoyl)-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide is a specialized benzamide derivative featuring a dimethylsulfamoyl moiety and a pyrazole-substituted pyridine group. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) in medicinal chemistry, particularly in kinase inhibition or targeted therapeutic applications. Its structural complexity allows for selective interactions with biological targets, while the sulfamoyl group enhances solubility and bioavailability. The compound’s well-defined synthetic route ensures high purity and reproducibility, making it suitable for research in drug discovery and development. Its unique scaffold may offer advantages in modulating protein-protein interactions or enzyme activity, supporting investigations in oncology or inflammatory diseases.
4-(dimethylsulfamoyl)-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide structure
2034308-35-3 structure
Product Name:4-(dimethylsulfamoyl)-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide
CAS No:2034308-35-3
MF:C19H21N5O3S
MW:399.466742277145
CID:6289030
PubChem ID:119105098
Update Time:2025-05-23

4-(dimethylsulfamoyl)-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(dimethylsulfamoyl)-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide
    • 2034308-35-3
    • 4-(dimethylsulfamoyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide
    • AKOS026698852
    • 4-(N,N-dimethylsulfamoyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
    • F6560-5273
    • 4-(dimethylsulfamoyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
    • Inchi: 1S/C19H21N5O3S/c1-23(2)28(26,27)18-6-4-15(5-7-18)19(25)21-10-14-8-16(11-20-9-14)17-12-22-24(3)13-17/h4-9,11-13H,10H2,1-3H3,(H,21,25)
    • InChI Key: VMMDFXDAJPQYTP-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NCC2C=NC=C(C3C=NN(C)C=3)C=2)=O)=CC=1)(N(C)C)(=O)=O

Computed Properties

  • Exact Mass: 399.13651072g/mol
  • Monoisotopic Mass: 399.13651072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 628
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 106Ų

4-(dimethylsulfamoyl)-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide Pricemore >>

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Additional information on 4-(dimethylsulfamoyl)-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide

4-(Dimethylsulfamoyl)-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide: A Comprehensive Overview

The compound with CAS No. 2034308-35-3, known as 4-(dimethylsulfamoyl)-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a dimethylsulfamoyl group attached to a benzamide moiety, further linked to a pyridine ring substituted with a 1-methylpyrazole group. The intricate combination of these functional groups renders this compound unique in terms of its chemical properties and potential applications.

Recent studies have highlighted the importance of sulfamoyl-containing compounds in drug discovery, particularly in the development of inhibitors for various enzymes and receptors. The dimethylsulfamoyl group in this compound is known to enhance bioavailability and stability, making it a promising candidate for therapeutic applications. Additionally, the presence of the pyridine ring and the 1-methylpyrazole group contributes to the molecule's ability to interact with biological targets through hydrogen bonding and π-π interactions, further enhancing its potential as a drug candidate.

One of the most notable advancements in the study of this compound involves its application in the development of kinase inhibitors. Researchers have demonstrated that 4-(dimethylsulfamoyl)-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide exhibits potent inhibitory activity against several kinases, including Aurora kinases and CDKs (cyclin-dependent kinases). These findings suggest that the compound could play a crucial role in the treatment of various cancers, where kinase activity is often dysregulated.

Beyond its therapeutic potential, this compound has also been explored for its role in materials science. The unique electronic properties imparted by the sulfur-containing group and the aromatic rings make it a viable candidate for use in organic electronics. Recent research has focused on its application as a component in organic light-emitting diodes (OLEDs), where it has shown promise as an efficient electron transport material due to its high electron mobility and stability under operational conditions.

The synthesis of 4-(dimethylsulfamoyl)-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the dimethylsulfamoyl group through nucleophilic substitution reactions and the subsequent coupling with the benzamide moiety. The introduction of the pyridine ring substituted with a 1-methylpyrazole group requires precise control over reaction conditions to ensure high yields and purity.

From an environmental perspective, this compound has been evaluated for its biodegradability and ecological impact. Studies indicate that under aerobic conditions, the compound undergoes gradual degradation through microbial action, minimizing its environmental footprint. This is particularly important given the increasing emphasis on sustainable chemistry practices in both academia and industry.

In conclusion, 4-(dimethylsulfamoyl)-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}benzamide represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique chemical structure, combined with recent advancements in its synthesis and characterization, positions it as a valuable asset in both medicinal chemistry and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to scientific progress.

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